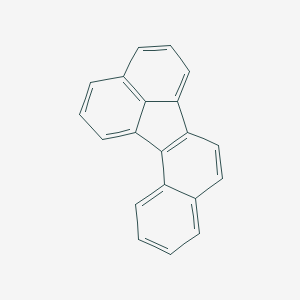

Benzo(j)fluoranthene

Overview

Description

Benzo[j]fluoranthene is a polycyclic aromatic hydrocarbon, which is carcinogenic in nature and can be generated into the environment via combustion of coal, coal tar and petroleum products.

Benzo(j)fluoranthene appears as yellow crystals. Insoluble in water.

Benzo[j]fluoranthene is a member of naphthalenes.

Scientific Research Applications

Toxicity and Safety Profile Benzo(j)fluoranthene, as part of the polycyclic aromatic hydrocarbons (PAHs) family, is significantly studied for its toxicity and safety profile. Research indicates that the toxicity of PAHs can be quite varied, with some being potent carcinogens. The individual biological activity of these compounds can be influenced when present in a complex mixture, such as coal tar. The safety of these chemicals, particularly after dermal application, is a critical area of research due to limited data. It's noted that much of the reported data regarding the safety of these chemicals has been related to their ingestion or inhalation, especially in animals, with fewer studies focusing on the absorption and metabolism after topical application (Ronald, 2000).

Occurrence in Foods and Environmental Impact this compound, as a component of PAHs, is also studied in the context of food safety and environmental impact. PAHs are found in various foods, particularly in meat and fish cooked over an open flame. The carcinogenicity of PAHs is a significant concern, prompting research into their sources, effects, and potential remediation strategies. The presence of PAHs in food and the environment has attracted the attention of various regulatory bodies aiming to assess and mitigate the associated health risks (Adeyeye, 2020).

Environmental Accumulation and Impact on Soil The environmental accumulation of PAHs, including this compound, is a critical area of study, particularly in soil. Research indicates that PAHs are predominantly produced by combustion processes and can accumulate in C-rich topsoils, aggregate surfaces, and fine-textured particle fractions, particularly the silt fraction. The review highlights the need for reliable methods to characterize bioavailable PAH pools in soil, acknowledging the scarcity of data on the global distribution of PAHs, especially in tropical and southern hemispheric regions. The uptake of PAHs by plants is generally small, with most detected PAHs in plant tissue originating from atmospheric deposition. Earthworms, however, can bioaccumulate considerable amounts of PAHs in short periods (Wilcke, 2000).

Mechanism of Action

Mode of Action

BjF interacts with its targets through electrophilic aromatic substitution . In the body, it is metabolized into phenols (3,4,6 or 10 hydroxy), dihydrodiols (4,5 and 9,10) and 4,5-dione . This interaction results in changes at the molecular level, leading to the activation of certain genes and the production of specific metabolites .

Biochemical Pathways

The biochemical pathways affected by BjF are primarily related to the metabolism of xenobiotics . The activation of genes like CYP1A1 leads to the production of enzymes that play a crucial role in the metabolism of xenobiotics . The metabolites produced as a result of BjF metabolism can further interact with other biochemical pathways, potentially leading to downstream effects such as DNA damage .

Pharmacokinetics

Given its classification as a pah and its poor solubility in most solvents , it can be inferred that these properties may influence its bioavailability and overall effect in the body.

Result of Action

The molecular and cellular effects of BjF’s action are primarily related to its potential carcinogenicity . For example, BjF is active as a tumor initiator on mouse skin and is carcinogenic in both mouse skin and in rat lungs . It has also been found to induce tumors in newborn mouse lung and liver .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BjF. It is present in fossil fuels and is released during incomplete combustion of organic matter . It has been traced in the smoke of cigarettes, exhaust from gasoline engines, emissions from the combustion of various types of coal and emissions from oil heating . These environmental sources can contribute to the exposure and subsequent action of BjF in the body.

Safety and Hazards

Future Directions

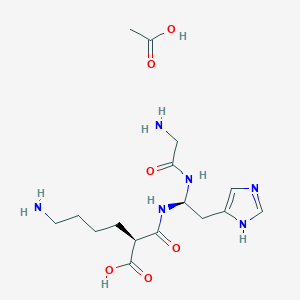

The literature on BjF-derived toxins produced by fungi is discussed with a view on isolation, structure, biological activities, biosynthesis, and total syntheses of the natural products . This class of compounds consists until now of 33 naturally occurring compounds, where 25 are chiral and eight contain no stereogenic centers . The compounds show various biological activities including antibiotic and cytotoxic properties .

Biochemical Analysis

. .

Biochemical Properties

Benzo(j)fluoranthene can be functionalized by means of electrophilic aromatic substitution. In the body, it is metabolized into phenols (3,4,6 or 10 hydroxy), dihydrodiols (4,5 and 9,10) and 4,5-dione .

Cellular Effects

This compound is categorized by the IARC as possibly carcinogenic to human beings, like many other PAHs, on the basis of sufficient evidence in animals . It is active as a tumor initiator on mouse skin and is carcinogenic in both mouse skin and in rat lungs .

Molecular Mechanism

The mechanism of actions of this compound is similar to other PAHs. It can induce tumors in newborn mouse lung and liver .

Temporal Effects in Laboratory Settings

It is known that it is present in fossil fuels and is released during incomplete combustion of organic matter .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of phenols, dihydrodiols, and 4,5-dione .

Transport and Distribution

It is known that it is poorly soluble in most solvents .

Subcellular Localization

It is known that it is poorly soluble in most solvents, which may affect its localization within cells .

Properties

IUPAC Name |

pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNYNFUTFKJLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[J]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052691 | |

| Record name | Benzo(j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[j]fluoranthene appears as yellow crystals. Insoluble in water., Yellow to orange solid; [HSDB] White powder; [MSDSonline] | |

| Record name | BENZO[J]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(j)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: 2.5X10-9 mg/L, temperature not specified, Soluble in hydrogen sulfide on heating, Slightly soluble in ethanol and acetic acid. | |

| Record name | Benzo(j)fluoranthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Benzo(j)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow plates from alcohol, needles from acetic acid, Orange needles from benzene and alcohol, Yellow plates (recrystallized from ethanol); needles (recrystallized from acetic acid). | |

CAS No. |

205-82-3 | |

| Record name | BENZO[J]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo[j]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(j)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[j]fluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-BENZFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P63HLW88W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzo(j)fluoranthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165.2 °C | |

| Record name | Benzo(j)fluoranthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

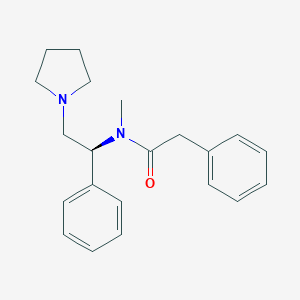

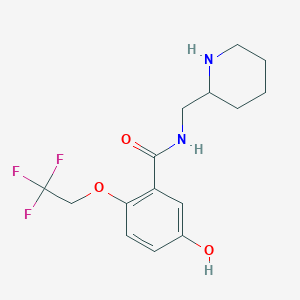

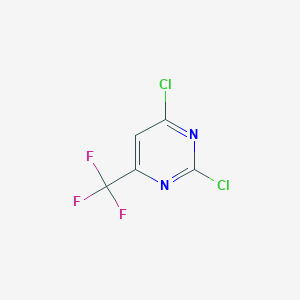

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

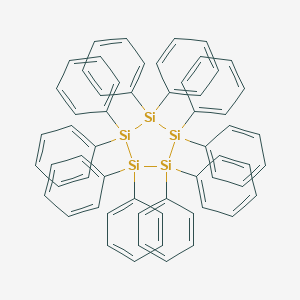

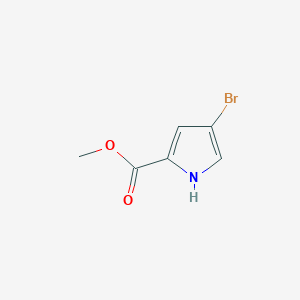

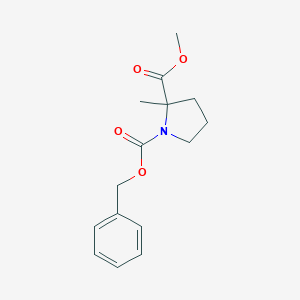

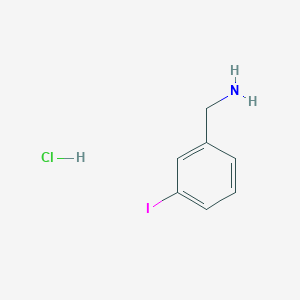

Feasible Synthetic Routes

Q1: What is benzo(j)fluoranthene, and where is it found?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH) formed during incomplete combustion of organic matter. It is a yellowish, aromatic hydrocarbon with five fused rings. [] Sources include cigarette smoke, gasoline exhaust, coal tar, coal smoke, oil heat emissions, crude oils, used motor oils, and certain foods. [, , , ]

Q2: How does this compound enter the environment?

A2: It primarily enters the environment through atmospheric deposition, a significant pathway for contamination of water bodies and soil. [] This deposition can occur through both wet and dry processes. []

Q3: Does this compound accumulate in the food chain?

A3: Yes, it can accumulate in the food chain. Smoked fish and meat, cereals, and vegetables are known to be major contributors to dietary this compound exposure in European countries. [] Cocoa butter can also be contaminated during cocoa bean drying, particularly when wood is used as fuel. []

Q4: What are the environmental concerns associated with this compound?

A4: this compound is considered a persistent organic pollutant (POP) with potential for long-range environmental transport. [] Its presence in the environment raises concerns due to its persistence, bioaccumulation, and adverse effects on ecosystems and human health. []

Q5: Is this compound harmful to human health?

A5: Yes, this compound is considered a potential human carcinogen. [, , ] It is classified as "probably carcinogenic to humans" by the Canadian Environmental Protection Act. []

Q6: How does this compound exert its carcinogenic effects?

A6: While the exact mechanism is not fully understood, research suggests that this compound is metabolized in the body to form dihydrodiols. [] One of these metabolites, 9,10-dihydro-9,10-dihydroxythis compound, is mutagenic and likely exerts its effects through conversion to a dihydrodiol-epoxide. []

Q7: What specific health risks are associated with this compound exposure?

A7: Exposure to this compound is primarily linked to an increased risk of lung cancer. [, ] Studies have shown a strong association between this compound exposure and lung tumor formation in rats. []

Q8: What are the sources of human exposure to this compound?

A8: The main sources of human exposure include inhalation of polluted air, particularly in urban areas, and ingestion of contaminated food. [, ] Smoking is also a significant source of exposure. [, ]

Q9: How can exposure to this compound be reduced?

A9: Reducing emissions from combustion sources like vehicles and industrial processes is crucial. [] Promoting smoking cessation and consuming a balanced diet low in smoked and processed foods can also minimize exposure. [, , ]

Q10: How is this compound detected and measured in environmental samples?

A10: Various analytical techniques are used to detect and quantify this compound in environmental samples. These methods often involve extraction followed by analysis using techniques like gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. [, , , , , ]

Q11: What types of research are being conducted on this compound?

A11: Research on this compound encompasses a wide range of areas, including:

- Identification of sources and pathways of environmental contamination. [, , ]

- Assessment of human exposure through various routes, including inhalation, ingestion, and dermal contact. [, ]

- Investigation of the compound's metabolism and the formation of toxic metabolites. [, ]

- Evaluation of the carcinogenic potency and mechanisms of action. [, ]

- Development and validation of analytical methods for accurate measurement in various matrices. [, , , ]

- Exploration of mitigation strategies to reduce environmental levels and minimize human exposure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)

![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)

![N-[2-(2-Thienyl)ethyl]formamide](/img/structure/B125755.png)